molecular formula C8H8ClNO3 B13319481 4-Chloro-3-ethoxypyridine-2-carboxylic acid

4-Chloro-3-ethoxypyridine-2-carboxylic acid

Cat. No.: B13319481
M. Wt: 201.61 g/mol
InChI Key: NKWCFKDXAMMFSG-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxypyridine-2-carboxylic acid is a pyridine derivative characterized by a chlorine atom at position 4, an ethoxy group at position 3, and a carboxylic acid moiety at position 2. This substitution pattern imparts unique physicochemical properties, making it a valuable intermediate in agrochemical synthesis, particularly in herbicidal formulations.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

4-chloro-3-ethoxypyridine-2-carboxylic acid

InChI

InChI=1S/C8H8ClNO3/c1-2-13-7-5(9)3-4-10-6(7)8(11)12/h3-4H,2H2,1H3,(H,11,12)

InChI Key

NKWCFKDXAMMFSG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethoxypyridine-2-carboxylic acid typically involves the chlorination of 3-ethoxypyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 4-position with a chlorine atom. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Chloro-3-ethoxypyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxypyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Position and Reactivity

The position and nature of substituents significantly influence biological activity and chemical behavior. Key analogues include:

Compound Name Substituents Molecular Weight CAS Number Key Applications References
4-Chloro-2-pyridinecarboxylic acid Cl (C4), COOH (C2) 157.55 g/mol 230890 (TCI) Herbicidal intermediates
5-Chloro-2-methyl-3-pyridinecarboxylic acid Cl (C5), CH3 (C2), COOH (C3) 185.61 g/mol 1159815-12-9 Agrochemical synthesis
3,6-Dichloropyridine-2-carboxylic acid Cl (C3, C6), COOH (C2) 192.00 g/mol 1702-17-6 Broad-spectrum herbicides
2-Chloro-4-iodopyridine-3-carboxylic acid Cl (C2), I (C4), COOH (C3) 283.45 g/mol 544671-78-5 Pharmaceutical intermediates

Key Observations :

  • Chlorine Position : The herbicidal activity of 4-chloro-2-pyridinecarboxylic acid derivatives (e.g., CAS 230890) is attributed to the chlorine at position 4, which enhances electrophilic reactivity for target binding . In contrast, 3,6-dichloro analogues exhibit broader weed control due to dual halogenation .
  • Ethoxy vs. Methyl Groups: The ethoxy group in the target compound (vs.
  • Iodine Substitution : The iodine atom in 2-chloro-4-iodopyridine-3-carboxylic acid enhances halogen bonding in medicinal chemistry applications, though it reduces agrochemical stability .

Herbicidal Efficacy and Synergistic Formulations

Pyridinecarboxylic acids are widely used in herbicidal compositions. Notable examples:

  • 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid: This derivative, combined with safeners like florasulam (2:1 ratio), reduces crop injury in cereals while maintaining weed control .
  • Fluoroxypyr-Phenoxyauxin Blends: Mixtures of pyridinecarboxylic acids with fluoroxypyr and phenoxyauxins (e.g., 2,4-D) enhance broadleaf weed control, with synergy attributed to complementary modes of action .

The ethoxy group may reduce phytotoxicity compared to methoxy-substituted analogues (e.g., CAS 1000522-43-9) .

Challenges for 4-Chloro-3-ethoxypyridine-2-carboxylic Acid :

  • The ethoxy group may require protection during synthesis to prevent nucleophilic displacement.
  • Direct chlorination at position 4 could compete with ethoxy-directed electrophilic substitution.

Biological Activity

4-Chloro-3-ethoxypyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10ClN1O3C_9H_{10}ClN_1O_3, with a molecular weight of approximately 201.61 g/mol. The structure features a pyridine ring with a chlorine atom at the fourth position, an ethoxy group at the third position, and a carboxylic acid group at the second position. This unique substitution pattern is crucial for its biological activity, allowing for diverse interactions with biological targets.

Research indicates that this compound interacts with various enzymes and receptors, influencing biochemical pathways associated with diseases such as cancer and viral infections.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thus blocking catalytic activity. The presence of the chlorine and ethoxy groups enhances its binding affinity to these targets.
  • Antiviral Activity: Preliminary studies suggest that it may exhibit antiviral properties by interfering with viral replication processes.

Anticancer Potential

This compound has been investigated for its effects on cancer cell proliferation. Its ability to inhibit certain enzymes involved in cell growth suggests potential utility in cancer therapeutics.

Antiviral Properties

The compound has shown promise as an antiviral agent, particularly against dengue virus (DENV) and other viral infections. Studies indicate that it may affect pathways critical for viral replication, thereby reducing viral load in infected cells .

Case Studies and Experimental Data

  • In Vitro Studies:
    • A study demonstrated that this compound inhibited the growth of specific cancer cell lines in vitro, suggesting its potential as a lead compound for anticancer drug development.
    • Another investigation revealed that the compound exhibited antiviral activity in human primary monocyte-derived dendritic cells (MDDCs), indicating its relevance in human disease models .
  • Structure-Activity Relationship (SAR):
    • SAR studies have been conducted to optimize the biological activity of related compounds. Modifications to the pyridine ring and substituents have been shown to impact potency and selectivity against various biological targets .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, AntiviralEnzyme inhibition, Viral replication interference
4-Chloro-3-methoxypyridine-2-carboxylic acidAntiviralSimilar enzyme inhibition mechanism
Isothiazolo[4,3-b]pyridinesBroad-spectrum antiviralTargeting AAK1 and GAK kinases

Q & A

Q. What are the standard synthetic routes for 4-chloro-3-ethoxypyridine-2-carboxylic acid?

The synthesis typically involves two key steps:

  • Ethoxylation : Introducing the ethoxy group at the 3-position via nucleophilic substitution or alkoxylation of a precursor (e.g., pyridine-2-carboxylic acid derivatives). Reaction conditions may include using ethanol with a base (e.g., NaH) or a catalyst to enhance regioselectivity .
  • Chlorination : Selective chlorination at the 4-position using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions to avoid side reactions .
    Example protocol: React 3-hydroxypyridine-2-carboxylic acid with ethyl bromide under basic conditions, followed by chlorination with SOCl₂. Purify via recrystallization or column chromatography.

Q. How is structural characterization performed for this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions. For instance, the ethoxy group’s methyl protons resonate at ~1.3 ppm (triplet), while the pyridine ring protons show deshielding near 7–8 ppm .
  • X-ray Crystallography : Resolves spatial arrangement, confirming the carboxylic acid’s position (2-position) and substituent orientation .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 201.0234 for C₈H₈ClNO₃) .

Q. What are common derivatization reactions for this compound?

The carboxylic acid group enables reactions such as:

  • Esterification : React with methanol/H₂SO₄ to form methyl esters for improved volatility in GC-MS analysis .
  • Amide Formation : Couple with amines (e.g., HATU/DMAP) to generate bioactive derivatives for pharmacological screening .
  • Metal Coordination : The pyridine nitrogen and carboxylate oxygen can bind transition metals (e.g., Cu²⁺), useful in catalysis studies .

Advanced Questions

Q. How do reaction conditions influence chlorination regioselectivity?

The 4-position’s chlorination is governed by:

  • Electronic Effects : Electron-withdrawing groups (e.g., carboxylic acid at 2-position) direct electrophilic substitution to the 4-position .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction efficiency.
  • Temperature Control : Lower temperatures (0–5°C) minimize over-chlorination.
    Data contradiction example: Inconsistent yields (50–85%) reported for similar pyridine derivatives may arise from trace moisture or impurities in starting materials .

Q. How does the ethoxy substituent affect reactivity compared to methoxy analogs?

  • Steric Effects : Ethoxy’s larger size reduces nucleophilic attack rates at the 3-position compared to methoxy .
  • Electronic Effects : Ethoxy’s +I effect slightly enhances electron density on the pyridine ring, altering reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura) .
    Experimental optimization: Compare reaction rates using kinetic studies (e.g., UV-Vis monitoring) .

Q. How to resolve contradictions in spectroscopic data for isomers?

  • Case Study : If 13^13C NMR shows unexpected peaks, consider:
    • Tautomerism : The carboxylic acid may exist in keto-enol forms, altering chemical shifts.
    • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., 4-chloro-2-picolinic acid from incomplete ethoxylation) .
  • Solution : Employ 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals definitively .

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